

Physical and chemical properties of 2-Amino-5-(trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name: 2-Amino-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1519030

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An In-Depth Technical Guide to **2-Amino-5-(trifluoromethoxy)benzonitrile**

Introduction

2-Amino-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring an amino group, a nitrile functionality, and an electron-withdrawing trifluoromethoxy group, makes it a versatile and valuable building block for the synthesis of complex therapeutic agents. The trifluoromethoxy ($-\text{OCF}_3$) moiety is particularly noteworthy as it can enhance key drug-like properties such as metabolic stability, lipophilicity, and cell permeability.^[1] This guide provides a comprehensive overview of the physical properties, chemical behavior, synthesis, and potential applications of this important intermediate, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and drug design workflows. The key properties of **2-Amino-5-(trifluoromethoxy)benzonitrile** are summarized below.

Property	Value	Source
CAS Number	549488-77-9	[2][3]
Molecular Formula	C ₈ H ₅ F ₃ N ₂ O	[3]
Molecular Weight	202.14 g/mol	[3]
Appearance	Brown solid	[2]
pKa	0.96 ± 0.10 (Predicted)	[3]
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C	[4]

Synthesis and Reaction Mechanisms

The synthesis of **2-Amino-5-(trifluoromethoxy)benzonitrile** is not widely documented in public literature, but plausible routes can be derived from established chemical methodologies. One effective approach involves the cyanation of a corresponding bromo-aniline precursor.

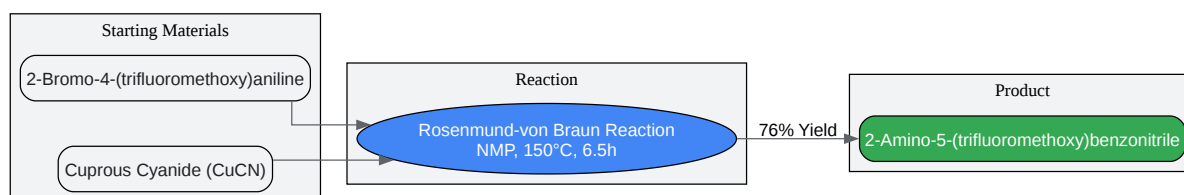
Synthetic Protocol: Cyanation of 2-Bromo-4-(trifluoromethoxy)aniline

This protocol describes the synthesis via a Rosenmund-von Braun reaction, a well-established method for introducing a nitrile group to an aryl halide.

Step-by-Step Protocol:

- **Reaction Setup:** To a solution of 2-bromo-4-(trifluoromethoxy)aniline (15.1 g, 60.0 mmol) in N-methylpyrrolidone (100 mL), add cuprous cyanide (CuCN) (10.6 g, 118 mmol).[2]
- **Reaction Execution:** Stir the reaction mixture at 150°C for 6.5 hours.[2] The elevated temperature is necessary to facilitate the nucleophilic substitution of the bromide with cyanide on the aromatic ring.
- **Work-up:** Upon completion, cool the mixture to room temperature and pour it into a mixture of ice water (300 mL) and ammonia (350 mL).[2] The ammonia solution helps to complex with the copper salts, aiding in their removal.

- Isolation: Collect the resulting brown precipitate by filtration and wash it with water (150 mL). [2]
- Purification: Dissolve the crude precipitate in dichloromethane (350 mL). Remove any insoluble material by filtration. Wash the filtrate with brine (100 mL) and dry it over anhydrous sodium sulfate.[2]
- Final Purification: Purify the product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (95:5 to 25:75), to afford **2-Amino-5-(trifluoromethoxy)benzonitrile** as a brown solid (9.09 g, 76% yield).[2]



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Synthetic route to the target compound.

Chemical Reactivity

The molecule possesses three key functional groups that dictate its reactivity:

- Amino Group (-NH₂): As a primary aromatic amine, this group can undergo diazotization, acylation, and serve as a nucleophile. It is an activating, ortho-para directing group in electrophilic aromatic substitution reactions.
- Nitrile Group (-C≡N): This group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a primary amine. It is a deactivating, meta-directing group.

- **Trifluoromethoxy Group (-OCF₃):** This is a strongly electron-withdrawing and deactivating group due to the high electronegativity of the fluorine atoms. It is considered a meta-director in electrophilic aromatic substitution.

The interplay of these groups provides a rich chemical landscape for further functionalization, making it a strategic intermediate in the synthesis of more complex molecules.

Spectroscopic Profile

While detailed experimental spectra are not readily available in public databases, a spectroscopic profile can be predicted based on the known effects of its functional groups. This serves as a guide for characterization.

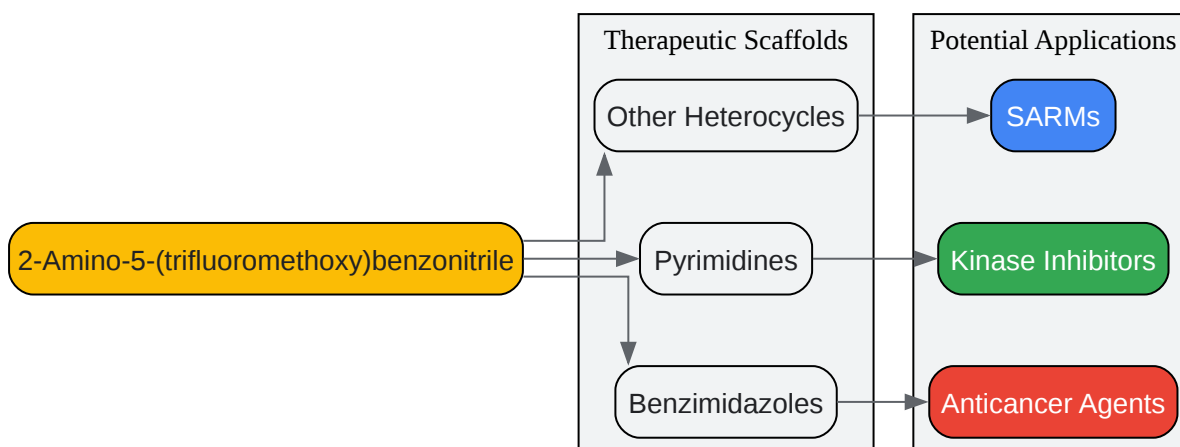
Technique	Expected Observations
¹ H NMR	Aromatic region (approx. 6.5-7.5 ppm) showing distinct signals for the three protons on the benzene ring. A broad singlet for the -NH ₂ protons (shift can vary with solvent and concentration).
¹³ C NMR	Signals for eight distinct carbon atoms. The nitrile carbon (~115-120 ppm), the carbon attached to the -OCF ₃ group, and the carbon bearing the amino group will have characteristic shifts. The -OCF ₃ carbon will appear as a quartet due to coupling with fluorine.
IR Spectroscopy	Strong, sharp absorption for the C≡N stretch (~2210-2230 cm ⁻¹). A doublet of strong bands for the N-H stretching of the primary amine (~3300-3450 cm ⁻¹). ^[5]
Mass Spectrometry	The molecular ion peak [M] ⁺ would be expected at m/z = 202.14. A dimeric ion [2M+H] ⁺ has been reported at m/e = 405.1. ^[2]

Applications in Drug Discovery and Development

The true value of **2-Amino-5-(trifluoromethoxy)benzonitrile** lies in its application as a key intermediate for pharmaceutical research. The trifluoromethoxy group is a bioisostere of other functional groups and is often incorporated to improve a drug candidate's metabolic stability and membrane permeability.^[1]

Its structural features are particularly useful in the synthesis of:

- Kinase Inhibitors: The aminobenzonitrile scaffold is common in the design of inhibitors for various kinases, which are crucial targets in oncology.
- Selective Androgen Receptor Modulators (SARMs): This compound can serve as a precursor for non-steroidal SARMs, which have therapeutic potential in conditions like muscle wasting and osteoporosis.^[1]
- Anticancer Agents: The amino and nitrile groups are reactive handles for constructing heterocyclic systems like benzimidazoles, a privileged scaffold in anticancer drug discovery.^[1]



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Role as a versatile building block.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Amino-5-(trifluoromethoxy)benzonitrile**.

Hazard Identification

Based on the Safety Data Sheet (SDS), the compound is classified with the following hazards:

- Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[6]
- Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[6]
- Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.[6]
- Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[6]

Recommended Precautions

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
- P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]
- P302+P352: IF ON SKIN: Wash with soap and water.[6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store refrigerated in a tightly closed container in a dry and well-ventilated place.[6]

Conclusion

2-Amino-5-(trifluoromethoxy)benzonitrile is a strategically important fluorinated intermediate for the pharmaceutical industry. Its combination of reactive functional groups and the beneficial properties imparted by the trifluoromethoxy moiety make it a valuable starting material for the synthesis of novel drug candidates. A comprehensive understanding of its synthesis, reactivity,

and safe handling procedures, as outlined in this guide, is essential for its effective utilization in drug discovery and development programs.

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